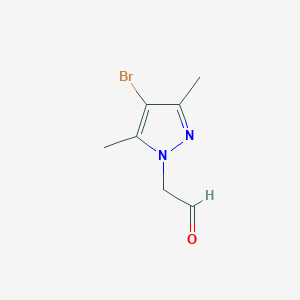

(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

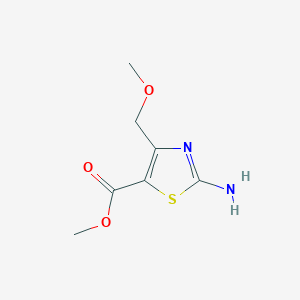

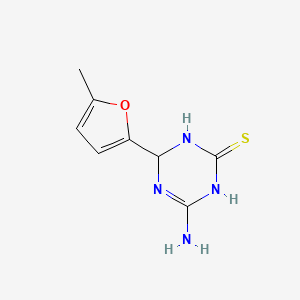

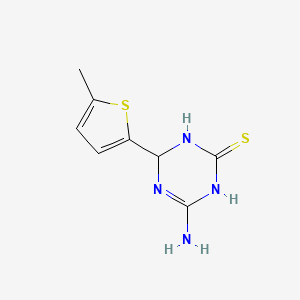

(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetaldehyde, also known as 4-BrDMPA, is a synthetic compound that has been studied for its potential biochemical and physiological effects. It is a derivative of pyrazole, a heterocyclic aromatic compound, and is composed of a bromine, a methyl group, and an acetaldehyde group. 4-BrDMPA has been used in a variety of scientific research applications, including pharmacology, biochemistry, and physiology.

Wissenschaftliche Forschungsanwendungen

Synthesis of Pyrazole Derivatives : (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetaldehyde is involved in the synthesis of various pyrazole derivatives. For example, it has been used in the Vilsmeier-Haak formylation of N-alkyl-3,5-dimethyl-1H-pyrazoles, leading to the formation of 4-formyl derivatives, which are important intermediates in organic synthesis (Attaryan et al., 2006).

Development of Pyrazole-Based Schiff Base Ligands : Research has also shown the use of pyrazole derivatives in creating Schiff base ligands for palladium(II) complexes. These complexes have been studied for their potential in medicinal chemistry, including cytotoxic effects against specific cancer cell lines (Abu-Surrah et al., 2010).

Formation of Pyrazolecarbaldehyde Compounds : Studies have also explored the formation of pyrazolecarbaldehyde compounds, analyzing their fragmentation pathways under various conditions. This research provides insights into the stability and reactivity of such compounds, which is crucial for their application in synthetic chemistry (Klyba et al., 2011).

Synthesis of Metallomacrocyclic Complexes : The compound plays a role in synthesizing metallomacrocyclic complexes, particularly with palladium. These complexes have potential applications in catalysis and material science (Guerrero et al., 2008).

Antimicrobial and Antiproliferative Activities : There's also research focusing on the synthesis of heterocycles derived from pyrazole derivatives for antimicrobial and antiproliferative activities. These studies are significant for developing new pharmaceuticals and understanding the biological activities of these compounds (Narayana et al., 2009).

Safety and Hazards

Wirkmechanismus

Target of Action

Similar compounds, such as 4-substituted pyrazoles, have been shown to inhibit liver alcohol dehydrogenase .

Mode of Action

For instance, compound 13, a hydrazine-coupled pyrazole derivative, has a desirable fitting pattern in the LmPTR1 pocket (active site), characterized by lower binding free energy .

Biochemical Pathways

For example, 4-bromopyrazole, a pyrazole derivative, has been reported to react with titanium tetrachloride to afford binary adducts .

Result of Action

For instance, compound 13 displayed superior antipromastigote activity, being more active than standard drugs .

Biochemische Analyse

Biochemical Properties

(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetaldehyde plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with liver alcohol dehydrogenase, acting as an inhibitor . Additionally, it can form hydrogen bonds with other molecules, which facilitates its participation in proton transfer processes

Cellular Effects

The effects of this compound on cellular processes are multifaceted. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been reported to inhibit acetylcholinesterase activity, which can affect nerve impulse transmission and lead to behavioral changes in both mammals and fish . Furthermore, the compound’s ability to generate reactive oxygen species (ROS) under cellular damage conditions can lead to oxidative stress, impacting various cellular components .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific enzymes, such as liver alcohol dehydrogenase, inhibiting their activity . The compound’s structure allows it to form hydrogen bonds and participate in proton transfer processes, which are essential for its biochemical interactions . Additionally, its ability to generate ROS can lead to oxidative stress, further influencing cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it can maintain its inhibitory effects on acetylcholinesterase activity over time, with no significant changes in malondialdehyde (MDA) concentrations or critical swimming potential in model fish . These findings suggest that the compound’s effects are stable over time in controlled laboratory conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have demonstrated that the compound is safe and well-tolerated by mice when administered at dosages of 300 mg/kg orally and 100 mg/kg parenterally . Higher doses may lead to toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as liver alcohol dehydrogenase, influencing metabolic flux and metabolite levels . The compound’s ability to generate ROS also plays a role in its metabolic effects, as oxidative stress can impact cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to form hydrogen bonds and participate in proton transfer processes facilitates its distribution within biological systems . Additionally, its interactions with specific enzymes and proteins can affect its localization and accumulation within cells .

Subcellular Localization

The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. The compound’s ability to form hydrogen bonds and participate in proton transfer processes directs it to specific compartments or organelles within the cell . These interactions are crucial for understanding the compound’s activity and function at the subcellular level.

Eigenschaften

IUPAC Name |

2-(4-bromo-3,5-dimethylpyrazol-1-yl)acetaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O/c1-5-7(8)6(2)10(9-5)3-4-11/h4H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEXYAEURZVCYGA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC=O)C)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzamide](/img/structure/B1326973.png)

![Butyl 4-{[(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoate](/img/structure/B1326975.png)

![[2-(Methylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid](/img/structure/B1327006.png)

![[2-(Ethylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl] acetic acid](/img/structure/B1327007.png)